dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as NB001, is a chemical compound that belongs to the class of pyridine carboxylates. It is a potent and selective inhibitor of the nicotinic acetylcholine receptor (nAChR) that has shown promising results in scientific research applications.
Wirkmechanismus
NB001 acts as a competitive inhibitor of the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate by binding to the receptor's orthosteric site and preventing the binding of acetylcholine. This leads to a decrease in the receptor's activity, which in turn modulates the release of various neurotransmitters such as dopamine, serotonin, and glutamate. The modulation of these neurotransmitters has been implicated in the therapeutic effects of NB001 in various neurological disorders.
Biochemical and Physiological Effects
NB001 has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, NB001 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NB001 is its high selectivity for the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which makes it a useful tool for studying the role of the receptor in various physiological and pathological processes. Additionally, NB001 has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for development as a therapeutic agent. However, one of the limitations of NB001 is its relatively low potency compared to other this compound inhibitors, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of NB001. One potential application is in the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, NB001 may have potential applications in the treatment of addiction and pain, as the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been implicated in these processes as well. Further research is needed to fully understand the mechanisms of action of NB001 and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
NB001 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to be a potent and selective inhibitor of the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which is involved in various physiological processes such as learning, memory, and attention. Dysregulation of the this compound has been implicated in the pathogenesis of various neurological disorders, and NB001 has shown promising results in preclinical studies as a potential therapeutic agent.
Eigenschaften
IUPAC Name |
dimethyl 1-butyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-4-5-9-20-11-15(18(22)26-2)17(16(12-20)19(23)27-3)13-7-6-8-14(10-13)21(24)25/h6-8,10-12,17H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVCRNKJVMHPSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.